Enzyme Substrate Affinity: PPL vs L-Proline on LmbC Adenylation Domain
The core amino acid of this compound, (2S,4R)-4-propyl-proline (PPL), is the natural substrate of the LmbC adenylation domain in lincomycin biosynthesis. In head-to-head kinetic assays using the ATP-[³²P]PPi exchange method, LmbC exhibits a Km of 0.28 ± 0.03 mM for PPL versus 480 ± 70 mM for the comparator L-proline [1]. This represents an approximately 1,714-fold higher affinity for the 4-propyl-substituted substrate over unsubstituted L-proline, demonstrating that the propyl side chain is the dominant molecular determinant of enzyme recognition [1].
| Evidence Dimension | Enzyme substrate affinity (Km) on the LmbC adenylation domain |
|---|---|
| Target Compound Data | Km = 0.28 ± 0.03 mM for (2S,4R)-4-propyl-proline (PPL) |
| Comparator Or Baseline | Km = 480 ± 70 mM for L-proline |
| Quantified Difference | ~1,714-fold lower Km (higher affinity) for PPL vs L-proline |
| Conditions | ATP-[³²P]PPi exchange assay using recombinant C-terminal His₈-tagged LmbC protein produced in E. coli; Michaelis-Menten kinetic analysis |
Why This Matters
This ~1,700-fold differentiation in molecular recognition proves that the 4-propyl substituent is not incremental but essential for biological function; procurement of any analog lacking this side chain yields a compound that is functionally unrecognizable to its cognate biosynthetic enzyme.
- [1] Kadlcik S, Kucera T, Chalupska D, et al. Table 1, Kinetic parameters of LmbC and LmbC single mutants for PPL and L-proline substrates. PLoS ONE, 2017, 12(12): e0189684. View Source
